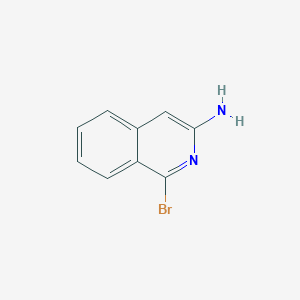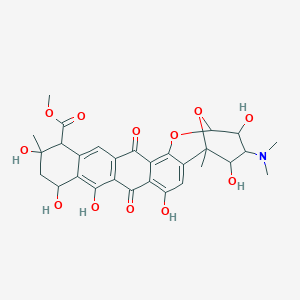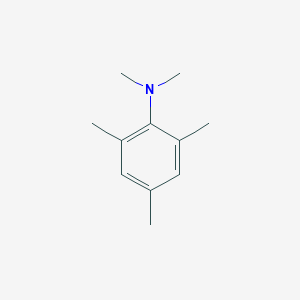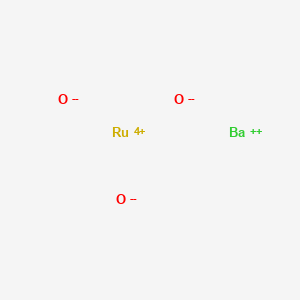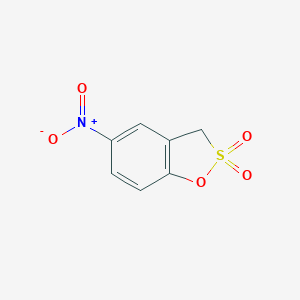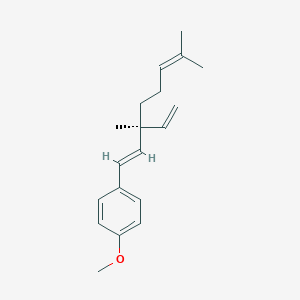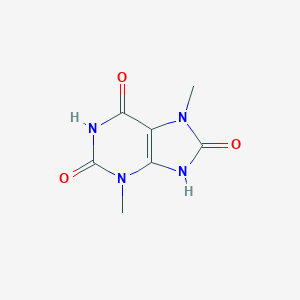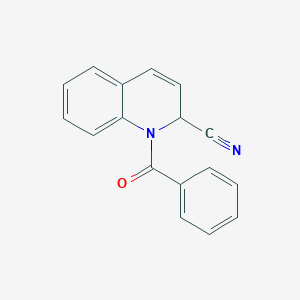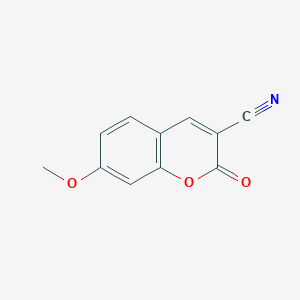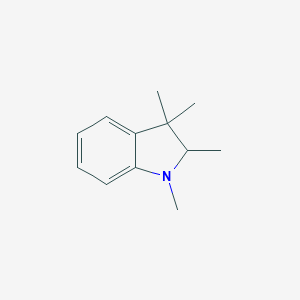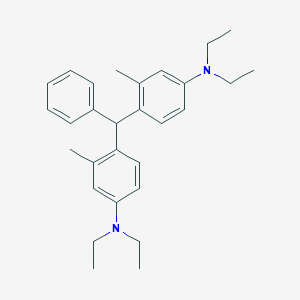
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-
Vue d'ensemble
Description
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-], commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline, a colorless and oily liquid that is used in the production of dyes, plastics, and other chemicals. DPM is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-69°C. It is a versatile compound that has various applications in the field of science.
Mécanisme D'action
DPM is a chelating agent that can bind to metal ions, such as copper and nickel, through its two nitrogen atoms. This property makes it useful in coordination chemistry, where it can be used to synthesize metal complexes. DPM can also act as a stabilizer in polymer chemistry by forming complexes with metal ions that would otherwise catalyze the degradation of polymers.
Effets Biochimiques Et Physiologiques
DPM has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPM in lab experiments is its ability to form stable complexes with metal ions, which can be useful in studying coordination chemistry and polymer chemistry. However, one limitation of using DPM is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of DPM in scientific research. One potential application is in the development of new metal complexes for use in catalysis and other chemical reactions. Another potential application is in the study of the mechanism of action of enzymes and proteins, particularly those involved in the breakdown of acetylcholine in the nervous system. Additionally, DPM could be used as a stabilizer in the production of new polymers with improved properties.
Applications De Recherche Scientifique
DPM has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. It has also been used as a model compound for studying the mechanism of action of certain enzymes and proteins.
Propriétés
Numéro CAS |
15008-36-3 |
|---|---|
Nom du produit |
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- |
Formule moléculaire |
C29H38N2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)-2-methylphenyl]-phenylmethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C29H38N2/c1-7-30(8-2)25-16-18-27(22(5)20-25)29(24-14-12-11-13-15-24)28-19-17-26(21-23(28)6)31(9-3)10-4/h11-21,29H,7-10H2,1-6H3 |
Clé InChI |
XXWVEJFXXLLAIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
Autres numéros CAS |
15008-36-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


